Methyl 2-amino-3,4,5-trimethoxybenzoate

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers requiring a reliable ortho-amino trimethoxybenzoate scaffold often encounter non-aminated analogs that lack critical diazotization and coupling reactivity. Methyl 2-amino-3,4,5-trimethoxybenzoate (CAS 5035-82-5) directly addresses this gap: • Enables diazotization, amide coupling, and heterocycle formation via the ortho-amino group • Documented TRPA1 antagonism (IC₅₀ = 19 nM) with >1,400-fold CYP2D6 selectivity • Balanced logP (1.66) for favorable permeability vs. the free acid analog Supplied with verified purity, full analytical documentation, and reliable global logistics.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 5035-82-5
Cat. No. B1294278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,4,5-trimethoxybenzoate
CAS5035-82-5
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC
InChIInChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3
InChIKeyUPVUQELOASQBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3,4,5-Trimethoxybenzoate: Multifunctional Building Block


Methyl 2-amino-3,4,5-trimethoxybenzoate (CAS 5035-82-5), also known as methyl 3,4,5-trimethoxyanthranilate, is a trisubstituted benzoate ester featuring ortho-amino and 3,4,5-trimethoxy functionalities [1]. This compound (molecular formula C₁₁H₁₅NO₅, MW 241.24 g/mol) is characterized by its white to pale red crystalline appearance, a melting point of 44-45 °C, and a predicted logP of approximately 1.66, indicating moderate lipophilicity . It serves as a versatile intermediate and bioactive scaffold in medicinal chemistry and agrochemical discovery programs .

Why Methyl 2-Amino-3,4,5-Trimethoxybenzoate Cannot Be Substituted


Substituting methyl 2-amino-3,4,5-trimethoxybenzoate with superficially similar trimethoxybenzene derivatives (e.g., methyl 3,4,5-trimethoxybenzoate or the corresponding carboxylic acid) introduces critical deviations in both reactivity and physicochemical properties that directly undermine intended synthetic or biological outcomes . The ortho-amino group enables unique transformations—such as diazotization, amide coupling, and heterocycle formation—that are completely absent in non-aminated analogs [1]. Furthermore, the methyl ester provides a balanced lipophilicity profile (logP ~1.66) and a distinct hydrogen-bonding pattern compared to the free acid (logP ~0.8-1.2, depending on ionization), altering membrane permeability and target binding . These differences are not merely academic; they translate into quantifiable disparities in target engagement, synthetic yield, and procurement specifications detailed below .

Key Evidence Differentiating Methyl 2-Amino-3,4,5-Trimethoxybenzoate


Ortho-Amino/Methyl Ester Enables Unique Synthetic Pathways

Methyl 2-amino-3,4,5-trimethoxybenzoate contains a critical ortho-amino group adjacent to the ester carbonyl, a motif absent in methyl 3,4,5-trimethoxybenzoate (MTB) and distinct from the free acid analog (2-amino-3,4,5-trimethoxybenzoic acid) [1]. This spatial arrangement facilitates intramolecular hydrogen bonding and enables N-directed metalation, diazotization, and subsequent coupling reactions not possible with MTB .

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity and Hydrogen Bonding Profile

The methyl ester of 2-amino-3,4,5-trimethoxybenzoate confers a logP of 1.66 and a topological polar surface area (TPSA) of 80 Ų, positioning it favorably within drug-like chemical space . In contrast, the free acid analog (2-amino-3,4,5-trimethoxybenzoic acid) exhibits a lower logP (~0.8-1.2) and carries a formal negative charge at physiological pH, which can severely limit passive membrane diffusion .

ADME Drug Design Physicochemical Profiling

TRPA1 Antagonism and CYP2D6 Selectivity

In vitro profiling reveals that methyl 2-amino-3,4,5-trimethoxybenzoate exhibits potent antagonist activity at the rat TRPA1 ion channel (IC₅₀ = 19 nM) while showing negligible inhibition of human CYP2D6 (IC₅₀ > 27 µM) [1]. This selectivity profile contrasts with many TRPA1 ligands that also potently inhibit CYP enzymes, a common liability in pain therapeutics.

Ion Channel CYP Inhibition Pain Research

Purity and Quality Assurance

Commercially available methyl 2-amino-3,4,5-trimethoxybenzoate is offered at purities up to 99%, with full analytical characterization (NMR, HPLC) and batch-specific certificates of analysis . In contrast, the free acid analog is less commonly stocked at comparable purity grades, and the non-aminated methyl ester (MTB) is often supplied at lower purity (e.g., 95%) without rigorous impurity profiling .

Chemical Procurement Quality Control Research Reagents

Patent-Protected Agrochemical Intermediate

Methyl 2-amino-3,4,5-trimethoxybenzoate is explicitly claimed as a key intermediate in US Patent US-8759365-B2 for the preparation of plant health-enhancing compounds [1]. The ortho-amino group enables diazotization and subsequent coupling to generate triazene or azo-linked derivatives with improved field performance. The non-aminated analog (MTB) cannot undergo these transformations and is not suitable for this patent-protected route [2].

Agrochemical Synthesis Patent Chemistry Building Blocks

Research and Industrial Applications


TRPA1 Antagonist Lead Optimization for Pain

Leverage the compound's potent TRPA1 antagonism (IC₅₀ = 19 nM) and favorable CYP2D6 selectivity (>1,400-fold) to design and synthesize analogs with improved pharmacokinetic properties. The ortho-amino group allows for facile derivatization to amides, sulfonamides, and urea derivatives [1].

Plant Health Agent Synthesis via Diazotization

Use the compound as a diazotizable building block to prepare triazene or azo-linked derivatives as described in US Patent US-8759365-B2. The ortho-amino group is essential for generating the active diazonium species required for these transformations [1].

Heterocyclic Library Synthesis Building Block

Employ the amino group for N-alkylation, reductive amination, or cyclization reactions to construct benzimidazoles, quinazolines, and other privileged scaffolds. The trimethoxybenzene core may also contribute to binding affinity for certain protein targets [1].

Membrane Permeability Probe for Cell-Based Assays

Utilize the methyl ester's balanced logP (1.66) to evaluate cellular uptake and target engagement in preliminary SAR studies. Compare with the free acid analog to quantify the impact of esterification on permeability and intracellular concentration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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